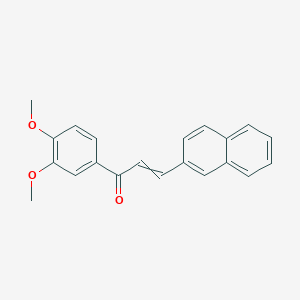
1-(3,4-Dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a naphthalen-2-yl group connected through a propenone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by mixing 3,4-dimethoxybenzaldehyde with 2-acetylnaphthalene in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an ethanol-water mixture under reflux conditions to facilitate the formation of the chalcone.
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce dihydrochalcones.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, inflammation, and cancer.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one can be compared with other chalcones and related compounds:
Similar Compounds: Examples include 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and 3,4-dimethoxyphenethylamine.
Uniqueness: The presence of both 3,4-dimethoxyphenyl and naphthalen-2-yl groups imparts unique chemical and biological properties to the compound, distinguishing it from other chalcones.
Propriétés
Numéro CAS |
870770-71-1 |
|---|---|
Formule moléculaire |
C21H18O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H18O3/c1-23-20-12-10-18(14-21(20)24-2)19(22)11-8-15-7-9-16-5-3-4-6-17(16)13-15/h3-14H,1-2H3 |
Clé InChI |
VOCWKGFFNOMSGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
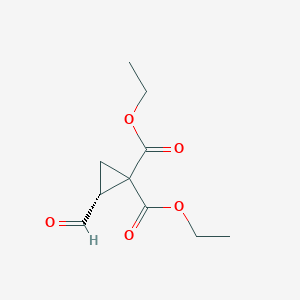


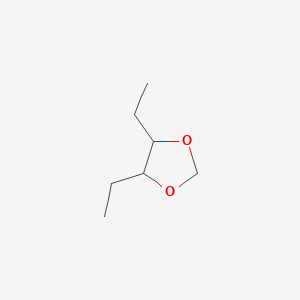

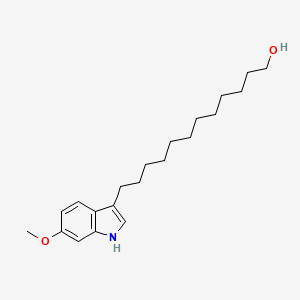
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
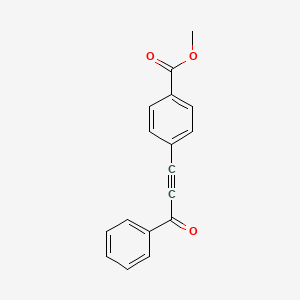

![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
